![molecular formula C15H14O4 B1454573 2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 925909-06-4](/img/structure/B1454573.png)
2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
The compound “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” is a biphenyl derivative with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position . Biphenyl compounds are characterized by two phenyl rings connected by a single bond .
Synthesis Analysis
While specific synthesis methods for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar biphenyl compounds have been synthesized using various methods. For example, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Molecular Structure Analysis
The molecular structure of “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” would likely consist of a biphenyl core with methoxy groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, 2,2’-Dimethoxy-1,1’-biphenyl is used in the synthesis of biphenyl scaffolds in the preparation of biphenyl-tetrathiafulvalene derivatives .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” are not available, similar compounds like 2,2’-Dimethoxy-1,1’-biphenyl are soluble in chloroform and methanol .Scientific Research Applications
Organic Synthesis
2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of additional functional groups through various chemical reactions, such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organic boron compounds and organic halides or triflates . This reaction is widely used for creating carbon-carbon bonds, making it a cornerstone in the synthesis of complex organic molecules.
Catalysis
This compound can serve as a ligand precursor in catalysis. By modifying the carboxylic acid group, it can be transformed into various ligands that can coordinate to metals and form catalysts for a range of chemical reactions . These catalysts can be tailored for specific reactions, enhancing their efficiency and selectivity.
Environmental Studies
In environmental studies, derivatives of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can be used as models to study the behavior of more complex biphenyl compounds, such as polychlorinated biphenyls (PCBs). Understanding the environmental fate and transformation of these compounds is crucial for assessing their impact and developing remediation strategies .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , which suggests that its target could be the palladium catalyst used in this reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may interact with the palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may play a role, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon-carbon bonds , a critical process in the synthesis of various organic compounds.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBASHCIGVYJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680725 | |
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
925909-06-4 | |
Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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